Cefamandole formate sodium salt

Description

Contextualization within Cephalosporin (B10832234) Antibiotic Development

The development of cefamandole (B1668816) formate (B1220265) sodium salt is a direct result of decades of research aimed at discovering and improving cephalosporin antibiotics, a critical class of beta-lactams used to combat bacterial infections. hbs.edu

The journey of cephalosporins began in 1945 when Italian pharmacologist Giuseppe Brotzu isolated the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum) from a sewage outfall in Sardinia. ijesir.orgwikipedia.orgwikipedia.org This fungus was observed to produce substances with antibacterial activity. wikipedia.org Subsequent research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of the first key compound, cephalosporin C, in 1953. wikipedia.orgoup.com

While cephalosporin C itself had only modest antibacterial potency, it possessed a crucial feature: a beta-lactam ring fused to a dihydrothiazine ring, forming the 7-aminocephalosporanic acid (7-ACA) nucleus. wikipedia.orgnih.gov Researchers discovered that, similar to the 6-aminopenicillanic acid nucleus for penicillins, the side chains of 7-ACA could be chemically modified. This breakthrough opened the door to creating a vast array of semi-synthetic cephalosporins with improved potency, stability, and spectrum of activity. hbs.eduoup.com This led to the classification of cephalosporins into "generations," starting with the first commercial product, cefalotin, launched in 1964. ijesir.orgwikipedia.org Each subsequent generation offered advantages, such as enhanced activity against Gram-negative bacteria. wikipedia.orgwikipedia.org Cefamandole emerged from this era of chemical modification as a potent second-generation cephalosporin. nih.govijesir.org

| Milestone | Year | Significance |

| Discovery of Cephalosporium acremonium | 1945 | Giuseppe Brotzu identified the fungus producing antibacterial substances. wikipedia.orgwikipedia.org |

| Isolation of Cephalosporin C | 1953 | Oxford researchers isolated the parent cephalosporin compound. oup.com |

| Elucidation of 7-ACA Nucleus | 1959 | The core chemical scaffold, enabling semi-synthetic modifications, was identified. oup.com |

| Launch of First Cephalosporin (Cefalotin) | 1964 | The first semi-synthetic cephalosporin became commercially available. wikipedia.org |

| Development of Second-Generation Cephalosporins | 1970s | Introduction of compounds like cefamandole with broader activity. hbs.edu |

Beta-lactam antibiotics are a broad family of drugs defined by the presence of a beta-lactam ring in their molecular structure. wikipedia.org They are primarily classified based on the nature of the ring fused to this core beta-lactam structure. wikipedia.orgbiomolther.orgbyjus.com

The major classes include:

Penams (Penicillins): A beta-lactam ring fused to a five-membered thiazolidine (B150603) ring. wikipedia.orgbyjus.comresearchgate.net

Cephems (Cephalosporins): A beta-lactam ring fused to a six-membered dihydrothiazine ring. wikipedia.orgwikipedia.orgresearchgate.net

Carbapenems: A beta-lactam ring fused to an unsaturated five-membered ring containing a carbon atom instead of sulfur. wikipedia.orgbiomolther.orgresearchgate.net

Monobactams: A standalone, unfused beta-lactam ring. wikipedia.orgbiomolther.orgresearchgate.net

Cefamandole, and by extension its formate salt, belongs to the cephem class, which is the defining structural characteristic of all cephalosporins. wikipedia.orgwikipedia.org

| Beta-Lactam Class | Core Structure | Example |

| Penams | Beta-lactam fused to a thiazolidine ring | Penicillin |

| Cephems | Beta-lactam fused to a dihydrothiazine ring | Cefamandole |

| Carbapenems | Beta-lactam fused to a pyrroline (B1223166) ring | Meropenem |

| Monobactams | Unfused beta-lactam ring | Aztreonam |

Prodrug Design Principles and Chemical Transformation

Cefamandole formate sodium salt is a prodrug, meaning it is an inactive or less active precursor that is metabolized into the active drug in the body. nih.gov This approach is a common strategy in drug development to overcome pharmaceutical challenges. For cefamandole, the formate ester was chosen for formulation purposes. nih.gov The conversion from the prodrug to the active cefamandole relies on the chemical principle of ester hydrolysis. nih.govnih.gov

Ester hydrolysis is a chemical reaction in which an ester molecule is split into a carboxylic acid and an alcohol by reacting with water. libretexts.orgchemguide.co.uk The reaction can be catalyzed by an acid or a base. libretexts.org In a biological system, this reaction is typically facilitated by enzymes called esterases. nih.govnih.gov The general mechanism involves the nucleophilic attack of a water molecule (or a hydroxide (B78521) ion in base-catalyzed hydrolysis) on the carbonyl carbon of the ester group. youtube.com This leads to the cleavage of the ester bond (C-O), releasing the alcohol and forming a carboxylic acid (or its carboxylate salt in basic conditions). libretexts.orgchemguide.co.uk

In this compound, the active cefamandole molecule has been modified at its hydroxyl group with a formate group, creating an O-formyl ester. nih.govnih.gov This formate moiety is the key to its prodrug function. It renders the molecule inactive until it is cleaved. The primary role of this formate ester is to facilitate a stable pharmaceutical formulation. nih.gov Once administered, the prodrug is designed to be rapidly converted into the active cefamandole. This biotransformation is carried out by plasma esterases, which are enzymes present in the blood that efficiently hydrolyze the formate ester bond. nih.govnih.gov

The "unmasking" of the active parent compound, cefamandole, from its formate ester prodrug occurs swiftly in vivo. nih.gov Following administration, plasma esterases recognize and catalyze the hydrolysis of the O-formyl ester on the cefamandole nafate molecule. nih.gov This enzymatic reaction cleaves the formate group, regenerating the free hydroxyl group on the mandelamido side-chain and releasing the active cefamandole. nih.govnih.gov Studies in both dogs and humans have shown that cefamandole nafate has a very short half-life in plasma, disappearing rapidly as it is converted to cefamandole. nih.gov This efficient and rapid hydrolysis ensures that the therapeutically active form of the drug becomes available at the site of action. nih.gov

| Compound | Chemical State | Activity | Key Feature |

| This compound (Cefamandole Nafate) | Prodrug | Inactive | O-formyl ester for formulation stability. nih.govnih.gov |

| Cefamandole | Active Drug | Active | Free hydroxyl group; inhibits bacterial cell wall synthesis. nih.govnih.gov |

Structure

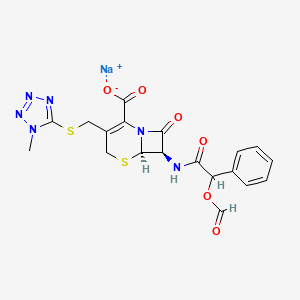

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H17N6NaO6S2 |

|---|---|

Molecular Weight |

512.5 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1/t12-,14?,17-;/m1./s1 |

InChI Key |

ICZOIXFFVKYXOM-JBPBWRNESA-M |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Synthetic Routes to the Cephalosporin (B10832234) Nucleus

The foundation of Cefamandole (B1668816), like other cephalosporins, is the 7-aminocephalosporanic acid (7-ACA) nucleus, a bicyclic system comprising a β-lactam ring fused to a dihydrothiazine ring. researchgate.netnih.govnih.gov The synthesis of this core structure is a critical first step, dictating the stereochemistry and providing the scaffold for subsequent modifications.

Precursor Synthesis and Stereochemical Control

The industrial production of the cephalosporin nucleus begins with Cephalosporin C (CPC), a natural fermentation product of the fungus Acremonium chrysogenum (previously Cephalosporium acremonium). nih.govslideshare.net CPC itself possesses weak antibacterial activity but serves as the essential precursor for the vast majority of semi-synthetic cephalosporins. nih.govmdpi.com

A crucial aspect of the synthesis is the control of stereochemistry. The biosynthesis of the β-lactam ring within the cephalosporin structure occurs stereospecifically. Studies have shown that the formation of this ring proceeds with retention of configuration at the C-3 position of cysteine, one of the amino acid building blocks. nih.gov This biological control mechanism ensures the correct spatial arrangement of the atoms, which is essential for the molecule's antibiotic activity. The resulting absolute stereochemistry of the active cephalosporin nucleus is defined as (6R, 7R). youtube.com

Key Chemical Transformations in Core Structure Formation

The pivotal transformation in generating the versatile cephalosporin core is the conversion of Cephalosporin C to 7-aminocephalosporanic acid (7-ACA). researchgate.netmdpi.com This process involves the selective cleavage of the D-α-aminoadipoyl side chain attached to the C-7 amino group of the CPC molecule. nih.gov

Historically, this was achieved through complex chemical methods. However, these processes were often inefficient and generated significant chemical waste. mdpi.com Modern industrial synthesis has largely transitioned to more environmentally benign and efficient enzymatic methods. These can be two-step processes, utilizing a D-amino acid oxidase followed by a glutaryl-7-aminocephalosporanic acid acylase. nih.gov More advanced is the one-step enzymatic conversion using a specific cephalosporin C acylase (CCA), which directly hydrolyzes the side chain to yield 7-ACA. mdpi.comnih.gov This key intermediate, 7-ACA, is the primary starting material for the synthesis of most semi-synthetic cephalosporins, including Cefamandole. nih.gov

Introduction of Cefamandole Side Chains

The unique antibacterial spectrum and properties of Cefamandole are conferred by the specific side chains attached at the C-7 and C-3 positions of the 7-ACA nucleus. nih.gov The synthesis involves two distinct functionalization reactions.

Chemical Functionalization at the C-7 Position

The C-7 position of the 7-ACA nucleus bears a primary amino group, which is the site of acylation to introduce the desired side chain. For Cefamandole, this is an (R)-mandelamido group. nih.gov More specifically, to produce the formate (B1220265) prodrug, the acylating agent used is an activated derivative of O-formyl-(R)-mandelic acid, typically D-(-)-O-formyl mandeloyl chloride. patsnap.com

The reaction involves the nucleophilic attack of the C-7 amino group on the carbonyl carbon of the acyl chloride. To enhance reactivity and yield, the 7-ACA derivative is often silylated prior to the acylation step. google.com This protects the carboxyl group and increases the solubility of the intermediate in organic solvents.

Chemical Functionalization at the C-3 Position

The second key modification occurs at the C-3 position. In the parent 7-ACA molecule, this position has an acetoxymethyl group. For Cefamandole, this is replaced by a 1-methyl-1H-tetrazol-5-yl-thiomethyl (MTT) group. nih.govwikipedia.org This substitution is known to influence the compound's antibacterial spectrum and pharmacokinetic properties.

The synthesis of this moiety is typically carried out prior to the C-7 acylation. One common route involves the reaction of 7-ACA with 5-mercapto-1-methyltetrazole. patsnap.com This nucleophilic substitution reaction is often catalyzed by Lewis acids, such as boron trifluoride complexed with acetonitrile (B52724), to facilitate the displacement of the acetoxy group. patsnap.com The resulting intermediate is 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid, which serves as the direct precursor for the C-7 acylation step. google.com

Formate Esterification and Sodium Salt Formation

The final steps in the synthesis involve the esterification of the mandelic acid side chain and the formation of a pharmaceutically acceptable salt.

Cefamandole is clinically used as its formate ester prodrug, known as Cefamandole nafate. wikipedia.orgdrugbank.com The esterification is not a separate step but is accomplished by using the pre-formed O-formyl-(R)-mandeloyl chloride during the C-7 acylation reaction described previously. patsnap.com The formate group on the mandelic hydroxyl group is designed to improve the drug's formulation and administration characteristics; it rapidly hydrolyzes in the body to release the active Cefamandole molecule. medchemexpress.com

Once the O-formylcefamandole acid has been synthesized and purified, it is converted to its sodium salt to enhance water solubility and stability for parenteral administration. caymanchem.comgoogle.com This is a standard acid-base reaction where the carboxylic acid at the C-4 position of the cephem nucleus is treated with a suitable sodium-containing base, such as sodium bicarbonate or an organic sodium salt like sodium 2-ethylhexanoate. google.comnih.gov The resulting Cefamandole formate sodium salt is then isolated, often through crystallization, to yield a pure, solid final product. patsnap.comgoogle.com

Chemical Reagents and Reaction Conditions for Esterification

The esterification of Cefamandole to yield O-formyl cefamandole is a critical step. google.com This process involves the reaction of the hydroxyl group in the mandelamido side chain of Cefamandole with a formylating agent. A common approach involves the acylation of 7-amino-3-(1-methyl-1H-tetrazol-5-yl-thiomethyl)-3-cephem-4-carboxylic acid (7-AMTCA) with D-(-)-2-formyloxy-2-phenylacetyl chloride. googleapis.com This reaction is often preceded by silylation of the 7-AMTCA with an agent like hexamethyldisilazane (B44280) (HMDS) to protect reactive groups and improve solubility and reactivity. googleapis.com

The formylation can also be achieved through enzymatic processes. A notable innovation is the use of a mutant penicillin G acylase for the formylation of Cefamandole. This enzymatic method is presented as a more environmentally friendly alternative to traditional chemical synthesis. google.com

The reaction conditions for chemical esterification typically involve the use of dry, non-aqueous organic solvents such as methylene (B1212753) chloride or ethyl acetate (B1210297) to prevent hydrolysis of the reactants and products. google.comgoogleapis.com The reaction is often carried out at controlled, low temperatures to minimize side reactions. researchgate.net

| Method | Key Reagents | Solvent | Notes |

|---|---|---|---|

| Chemical Acylation | 7-AMTCA, D-(-)-2-formyloxy-2-phenylacetyl chloride, Hexamethyldisilazane (HMDS) | Methylene chloride | Silylation of 7-AMTCA is a common preliminary step. googleapis.com |

| Enzymatic Formylation | Cefamandole, Mutant penicillin G acylase | Dichloromethane, Dimethylformamide, Ethyl acetate, etc. | Considered a greener alternative to chemical methods. google.com |

Salt Formation Strategies and Purity Considerations

Following the successful esterification, the resulting O-formyl cefamandole is converted to its sodium salt, this compound. google.com This is typically achieved by reacting the O-formyl cefamandole acid with a sodium source. google.comgoogleapis.com Common sodium-donating reagents include sodium acetate and sodium-2-ethylhexanoate. googleapis.com

The choice of solvent is crucial for obtaining a high-purity crystalline product. The process often involves dissolving the O-formyl cefamandole acid in a non-aqueous medium, which can be a mixture of two organic solvents like acetonitrile and isopropanol (B130326), and then precipitating the sodium salt. googleapis.com For instance, a solution of O-formyl cefamandole acid in a mixture of acetonitrile and isopropanol can be treated with a solution of sodium-2-ethylhexanoate to yield the sodium salt. googleapis.com Another method involves dissolving the acid in dry methanol (B129727) and adding a solution of non-aqueous sodium acetate. googleapis.com

Purity is a major consideration at this stage. The process aims for a high yield of a stable, crystalline form of the sodium salt with minimal impurities. googleapis.com The final product is often washed with a mixture of solvents, such as acetone (B3395972) and isopropanol, and then dried under vacuum to remove any residual solvents and moisture. googleapis.com A reported method yielded O-formyl cefamandole sodium salt with a purity of 97%. googleapis.com The presence of unreacted starting materials or by-products from side reactions can affect the final purity and stability of the product. Therefore, careful control of reaction conditions and purification steps like crystallization and washing are essential. googleapis.comgoogle.com

| Sodium Source | Solvent System | Reported Yield/Purity |

|---|---|---|

| Sodium-2-ethylhexanoate | Acetonitrile/Isopropanol | 97.6% yield (from O-formyl cefamandole acid), 97% purity. googleapis.com |

| Sodium Acetate (non-aqueous) | Methanol/Isopropanol | Details on yield and purity for this specific combination were part of a broader description of methods. googleapis.com |

Novel Synthetic Approaches and Process Chemistry Innovations

Research into the synthesis of Cefamandole and its derivatives continues to evolve, with a focus on developing more efficient, cost-effective, and environmentally benign processes. researchgate.netnih.gov One of the significant areas of innovation is the application of enzymatic synthesis. The thermodynamically controlled synthesis of Cefamandole using enzymes presents a promising alternative to conventional chemical methods. researchgate.net Although challenges such as the low solubility of substrates at optimal pH for the enzyme exist, this approach could be viable if combined with in-situ product removal techniques. researchgate.net

Another area of innovation lies in the development of new crystallization methods to obtain specific crystalline forms of the final product with improved stability and handling properties. google.com For example, a process for preparing a new crystal form of Cefamandole sodium has been described. google.com

These novel approaches underscore a continuous effort within the field to refine the synthesis of this compound, balancing the need for a high-quality pharmaceutical product with the principles of green chemistry and process optimization.

Molecular and Biochemical Mechanisms of Action

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

Like all beta-lactam antibiotics, Cefamandole's primary targets are Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes located on the inner side of the bacterial cell wall. asm.orgnih.gov These proteins are critical for the final steps of peptidoglycan synthesis. researchgate.net Cefamandole's interaction with PBPs is characterized by specific recognition and a chemical reaction that incapacitates the enzyme.

Cefamandole (B1668816) exhibits differential binding affinity for the various PBPs within a single bacterium. This selectivity influences the specific morphological changes observed in bacteria upon exposure to the antibiotic. In Escherichia coli K-12, for instance, Cefamandole binds most avidly to PBP 3, the protein essential for septum formation during cell division. asm.org Inhibition of PBP 3 leads to the growth of long, filamentous cells that are unable to divide. asm.orgnih.gov

The affinity of Cefamandole for its target PBPs can be quantified by determining the concentration of the antibiotic required to inhibit 50% of binding activity (IC50). Lower IC50 values indicate higher binding affinity. The specific affinities of Cefamandole for the PBPs of E. coli K-12 highlight its potent action against key proteins involved in both cell division and elongation.

Interactive Data Table: IC50 Values of Cefamandole for E. coli K-12 PBPs

| Penicillin-Binding Protein (PBP) | Function | Cefamandole IC50 (µg/ml) |

| PBP 1a/1b | Cell Elongation (Transglycosylase/Transpeptidase) | 4 / 9 |

| PBP 2 | Cell Shape Maintenance | 15 |

| PBP 3 | Cell Division (Septum Formation) | 0.3 |

| PBP 4 | Carboxypeptidase/Endopeptidase | 1 |

| PBP 5/6 | Carboxypeptidase | 0.5 |

Data sourced from a study on the affinities of cephalosporins for E. coli K-12 PBPs. asm.org

The molecular structure of Cefamandole mimics the D-alanyl-D-alanine moiety of the natural peptide substrate of PBPs. drugbank.com This structural similarity allows it to enter the active site of the PBP. The core of the inhibitory mechanism is the irreversible acylation of a catalytic serine residue within this active site. researchgate.netmdpi.com

The highly reactive beta-lactam ring of Cefamandole is attacked by the hydroxyl group of the serine residue. This nucleophilic attack results in the opening of the beta-lactam ring and the formation of a stable, long-lived covalent acyl-enzyme complex. mdpi.compatsnap.com This process effectively inactivates the PBP, as the active site serine is no longer available to participate in the normal cell wall synthesis reactions. capes.gov.br This acylation occurs within a conserved S-X-X-K motif (where S is serine, K is lysine, and X is any amino acid) found in the active sites of these enzymes. nih.gov

Inhibition of Peptidoglycan Cross-Linking

The inactivation of PBPs by Cefamandole directly sabotages the structural integrity of the bacterial cell wall by inhibiting the synthesis of peptidoglycan, a mesh-like polymer that provides mechanical strength. nih.gov

The synthesis of the peptidoglycan layer is a complex, multi-stage process that is vital for bacterial survival. nih.gov It can be broadly divided into three phases:

Cytoplasmic Stage: Synthesis of the basic building blocks, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide), occurs in the cytoplasm. mdpi.comnih.gov

Membrane Stage: The UDP-MurNAc-pentapeptide precursor is attached to a lipid carrier, bactoprenol, on the inner surface of the cytoplasmic membrane, forming Lipid I. The addition of UDP-GlcNAc then creates Lipid II. This entire complex is subsequently "flipped" across the cytoplasmic membrane to the outer surface. nih.govnih.gov

Periplasmic Stage: In the periplasm (in Gram-negative bacteria) or on the exterior of the cell membrane (in Gram-positive bacteria), the final polymerization steps occur. PBPs catalyze two crucial reactions:

Transglycosylation: The disaccharide-peptide units from Lipid II are polymerized to form long glycan chains. nih.gov

Transpeptidation: Peptide side chains (stem peptides) of adjacent glycan strands are cross-linked, creating the strong, mesh-like structure of the mature peptidoglycan. This is the primary reaction inhibited by Cefamandole. drugbank.comcapes.gov.br

By acylating and inactivating the transpeptidase domains of PBPs, Cefamandole prevents the formation of peptide cross-links. capes.gov.br This results in the incorporation of new, un-cross-linked glycan strands into the cell wall. The consequence is a structurally compromised peptidoglycan architecture. The wall becomes progressively weakened, unable to withstand the high internal osmotic pressure of the bacterial cell. capes.gov.br

The specific morphological outcomes depend on which PBPs are preferentially inhibited. As Cefamandole has a very high affinity for PBP 3 in E. coli, the most immediate and visible consequence at low concentrations is the failure of cell division, leading to the formation of long filaments. asm.orgnih.gov At higher concentrations that inhibit PBPs 1a and 1b, cell elongation is also blocked, contributing to more rapid cell lysis. nih.gov

Molecular Basis of Lytic Processes Induced by Beta-Lactam Action

The ultimate bactericidal outcome of Cefamandole action is cell lysis, a catastrophic event where the cell membrane ruptures. nih.govcapes.gov.br This is not merely a passive process of mechanical failure but is often actively mediated by the bacterium's own enzymes.

The bacterial cell wall is a dynamic structure, constantly being remodeled by a balance between synthesis (catalyzed by PBPs) and degradation (catalyzed by autolytic enzymes, or autolysins). nih.gov By inhibiting peptidoglycan synthesis, beta-lactams like Cefamandole disrupt this delicate equilibrium. The continued, unbalanced activity of autolysins begins to degrade the already weakened cell wall.

The trigger for lysis is the inability of the compromised cell wall to contain the cell's internal turgor pressure. As autolysins continue to cleave bonds within the peptidoglycan, weak points develop, leading to the formation of lesions. Eventually, the cytoplasmic membrane protrudes through these lesions and bursts, releasing the cellular contents and causing cell death. Interestingly, some studies show that perturbing cell wall synthesis with sub-inhibitory concentrations of beta-lactams can lead to a repression of autolysin gene expression, suggesting a complex regulatory link between the synthetic and hydrolytic systems. nih.gov

Autolytic Enzyme Activation

A critical aspect of the bactericidal activity of beta-lactam antibiotics like cefamandole is the deregulation and activation of endogenous peptidoglycan hydrolases, commonly known as autolysins. nih.govnih.gov While the primary target is the inhibition of cell wall synthesis, the subsequent activation of these "suicide" enzymes accelerates bacterial death. The precise mechanism of this activation is complex and can involve the disruption of a delicate balance between synthetic and hydrolytic activities.

One proposed mechanism is that cefamandole interferes with an autolysin inhibitor. nih.govnih.gov In many bacteria, the activity of autolysins is tightly regulated to allow for controlled cell wall remodeling during growth and division. By disrupting the normal peptidoglycan structure or the function of regulatory proteins, cefamandole may indirectly relieve this inhibition, leading to uncontrolled enzymatic degradation of the cell wall.

Research on various beta-lactam antibiotics has shown that their effectiveness in triggering autolytic activity can correlate with their ability to cause rapid cell death. nih.gov The triggering of autolysis is a complex process that does not appear to involve the direct stimulation of autolytic enzyme synthesis but rather the activation of pre-existing enzymes. nih.gov Studies have demonstrated that the relative effectiveness of different beta-lactams in inducing autolysin activity often parallels their bactericidal efficacy. nih.gov

While specific studies detailing the direct interaction of cefamandole with particular autolysins are limited, the general principle of beta-lactam-induced autolysis is well-established. For instance, in Streptococcus pneumoniae, the major autolysin LytA is a key player in penicillin-induced lysis. mdpi.com Although direct evidence for cefamandole's effect on LytA is not extensively documented in the available literature, the overarching mechanism of beta-lactam action suggests a similar pathway of autolysin activation.

Table 1: Minimal Inhibitory Concentrations (MIC) of Cefamandole against Various Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-sensitive) | 30 | 0.12 - 0.5 | 0.25 | 0.5 |

| Staphylococcus aureus (Methicillin-resistant) | 30 | 4 - >128 | 8 | 64 |

| Streptococcus pyogenes | 20 | ≤0.03 - 0.12 | 0.06 | 0.12 |

| Streptococcus pneumoniae | 20 | ≤0.03 - 0.25 | 0.06 | 0.12 |

| Escherichia coli | 100 | 0.25 - >128 | 1 | 8 |

| Klebsiella pneumoniae | 50 | 0.25 - 128 | 1 | 16 |

| Enterobacter spp. | 50 | 0.5 - >128 | 4 | 64 |

| Proteus mirabilis | 50 | 0.12 - 4 | 0.5 | 1 |

| Haemophilus influenzae | 50 | 0.25 - 2 | 0.5 | 1 |

| Bacteroides fragilis | 30 | 4 - >128 | 32 | 128 |

This table presents a summary of the in vitro activity of Cefamandole against a range of clinically relevant bacteria. Data compiled from multiple studies. nih.govnih.govnih.govnih.govnih.govnih.gov

Cell Wall Stress Response Pathways

The inhibition of peptidoglycan synthesis by cefamandole triggers a state of emergency within the bacterial cell, activating sophisticated stress response pathways. These pathways represent the bacterium's attempt to sense and respond to the damage inflicted on its cell wall. In Gram-positive bacteria, particularly Staphylococcus aureus, the VraSR two-component system is a key regulator of the cell wall stress stimulon. nih.govresearchgate.net

The VraSR system, consisting of the sensor histidine kinase VraS and the response regulator VraR, is induced by a variety of cell wall-active antibiotics. nih.gov Upon sensing cell wall stress, VraS autophosphorylates and subsequently transfers the phosphate (B84403) group to VraR. Phosphorylated VraR then acts as a transcriptional regulator, upregulating the expression of a suite of genes involved in cell wall synthesis and repair. While direct transcriptomic data for cefamandole's effect on the VraSR pathway is not extensively available, the known mechanism of beta-lactams strongly suggests its involvement in activating this and similar stress response networks. nih.govnih.gov

Studies on the transcriptomic response of S. aureus to other cell wall-active agents have revealed a broad upregulation of genes involved in peptidoglycan biosynthesis, as well as genes encoding chaperones and proteases that likely help to manage the stress-induced protein damage. nih.govfrontiersin.orgmdpi.combiorxiv.org It is highly probable that cefamandole elicits a similar transcriptional signature.

In Gram-negative bacteria, such as Pseudomonas aeruginosa, cell envelope stress is often mediated by extracytoplasmic function (ECF) sigma factors like AlgU and SigX. mdpi.com These factors are activated in response to perturbations in the cell wall and outer membrane, leading to the expression of genes that help to maintain cell envelope integrity. mdpi.com Although specific studies on cefamandole's activation of these pathways are not detailed in the provided search results, it is a plausible mechanism given its mode of action.

Table 2: Key Genes Involved in Bacterial Cell Wall Stress Response

| Gene/Regulon | Function | Organism Example | Implied Role in Response to Cefamandole |

| VraSR | Two-component system sensing cell wall stress | Staphylococcus aureus | Likely induced to upregulate cell wall synthesis and repair genes. |

| PBP2a (encoded by mecA) | Penicillin-binding protein with low affinity for beta-lactams | Methicillin-resistant Staphylococcus aureus (MRSA) | A key determinant of resistance to beta-lactam antibiotics, including potentially cefamandole in MRSA. |

| atl | Major autolysin | Staphylococcus aureus | Its activity is likely deregulated by cefamandole, contributing to lysis. |

| lytA | Major autolysin (N-acetylmuramoyl-L-alanine amidase) | Streptococcus pneumoniae | Activity is likely triggered by cefamandole-induced cell wall damage, leading to lysis. |

| AlgU, SigX | Extracytoplasmic function (ECF) sigma factors | Pseudomonas aeruginosa | Potentially activated in response to cell envelope stress caused by cefamandole. |

This table summarizes key genes and regulatory systems that are likely to be involved in the bacterial response to cefamandole-induced cell wall stress, based on the known mechanisms of beta-lactam antibiotics.

Chemical Stability and Degradation Pathways

Oxidative Degradation Pathways

In addition to hydrolysis, the chemical structure of cefamandole (B1668816) contains moieties that are susceptible to oxidation, which can lead to a loss of biological activity.

The cefamandole molecule contains a thioether linkage in its N-methylthiotetrazole side chain. Thioether groups are known to be susceptible to oxidation by reactive oxygen species (ROS). nih.gov This oxidation can lead to the formation of sulfoxides and, with further oxidation, sulfones. nih.gov This transformation alters the electronic and steric properties of the molecule, which can impact its ability to bind to its target, the penicillin-binding proteins, thereby reducing its antibacterial efficacy. Studies on similar antibiotics, such as penicillins, have indicated that the thioether moiety can be more sensitive to oxidation compared to other parts of the molecule, like aromatic rings. researchgate.net

Reactive oxygen species (ROS) are highly reactive chemical species formed from oxygen. Examples include the superoxide (B77818) anion, hydrogen peroxide, and the hydroxyl radical. semanticscholar.org These species can be generated under various conditions and can initiate oxidative degradation of drug molecules. semanticscholar.org The interaction of ROS with a drug molecule like cefamandole can lead to a cascade of reactions. For instance, the hydroxyl radical can attack the thioether group, leading to the formation of a sulfur radical cation, which can then be converted to a sulfoxide. researchgate.net The presence of ROS can thus be a significant factor in the degradation of cefamandole formate (B1220265) sodium salt, particularly under conditions of oxidative stress. nih.govnih.gov

Photolytic Degradation

Photodegradation involves the chemical breakdown of a compound due to the absorption of light. For many cephalosporins, this is a significant route of degradation.

The cephalosporin (B10832234) scaffold, characterized by its β-lactam ring fused to a dihydrothiazine ring, is the primary site of photo-induced transformations. Direct photolysis of cephalosporins can occur, leading to the formation of various degradation products. nih.govnih.gov Studies on cephalosporins have shown that direct photolysis can lead to decarboxylation of the molecule. nih.gov The direct photolysis of some cephalosporins is known to be a significant concern as it can produce intermediates that are more toxic than the original compound. nih.govunito.it

The specific phototransformation pathways for cefamandole formate sodium salt are not extensively detailed in publicly available literature, but based on the behavior of other cephalosporins, it is reasonable to infer that irradiation can lead to the cleavage of the β-lactam ring, rendering the molecule inactive. The energy from light absorption can excite electrons within the molecule, leading to the breaking of chemical bonds and the formation of reactive intermediates.

The stability of this compound is influenced by the spectrum and intensity of light it is exposed to. Cephalosporins, in general, are known to be sensitive to light, particularly ultraviolet (UV) radiation. A study on ceftobiprole, another cephalosporin, showed that the molecule absorbs UV light at wavelengths of 230 nm and 320 nm, indicating its susceptibility to photolability under near UV irradiation. nih.gov This suggests that exposure to light within this range could significantly accelerate the degradation of this compound.

Consequently, it is recommended to protect this compound from light during storage to prevent photolytic degradation. nih.gov The rate of degradation is likely dependent on the intensity of the light source and the duration of exposure. Higher intensity light and longer exposure times would be expected to result in greater degradation of the compound.

Thermal Degradation Profiles and Decomposition Products

Thermal degradation is another critical factor affecting the stability of this compound, both in solid form and in solution.

Studies on the solid-phase degradation of cefamandole nafate (the ester prodrug of cefamandole) have shown that its decomposition is a first-order reaction. nih.gov The rate of this degradation is influenced by both temperature and relative humidity. Kinetic and thermodynamic parameters for this degradation have been calculated, providing a basis for predicting its stability under various storage conditions. nih.gov For instance, the degradation rate constants have been determined at temperatures ranging from 323 K to 393 K under different humidity conditions. nih.gov

While specific thermal decomposition products of this compound are not exhaustively documented, studies on other cephalosporins provide insights into potential degradation pathways. For example, the thermal degradation of cefathiamidine (B193784) has been shown to yield products such as desacetylcefathiamidine and cefathiamidine lactone, which were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov It is plausible that cefamandole could undergo similar transformations, such as hydrolysis of the ester group or modifications to its side chains upon thermal stress.

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural Elucidation (beyond basic identification)

Spectroscopic techniques are fundamental in determining the intricate structural details of Cefamandole (B1668816) formate (B1220265) sodium salt. sdkx.net

Advanced NMR Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like two-dimensional NMR (2D-NMR), is instrumental in elucidating the conformational structure of cephalosporins. nih.govdoi.org Carbon-13 NMR (¹³C NMR) studies on cephalosporin (B10832234) derivatives have been used to understand the relationship between their structure and reactivity by analyzing the chemical shifts of the cephem nucleus. nih.gov Such studies provide insights into the spatial arrangement of atoms and the flexibility of the molecule, which are critical for its biological activity. nih.govdoi.org

High-Resolution Mass Spectrometry for Metabolite and Degradant Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying metabolites and degradation products of Cefamandole formate sodium salt. Techniques like electrospray ionization (ESI) combined with quadrupole time-of-flight (Q-TOF) mass spectrometry allow for the determination of the chemical formulae of various analytes. researchgate.net This is crucial for studying the stability of the drug and understanding its metabolic pathways. sum.edu.pl For instance, LC-MS/MS has been widely used for the determination of β-lactam antibiotics and their impurities. researchgate.net The high sensitivity and specificity of these methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), enable the detection of trace-level contaminants and degradation products. nih.gov

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from related substances and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of cephalosporins. nih.govnih.gov Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for the quantitative determination of cefamandole. sum.edu.plnih.gov A typical HPLC method for cephalosporins might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol (B129727), and a buffer solution. nih.govscielo.brscielo.org.mx The development of stability-indicating HPLC methods is particularly important, as it allows for the separation of the active pharmaceutical ingredient from its degradation products, ensuring the accurate assessment of the drug's stability. sum.edu.plscielo.br

Table 1: Example of HPLC Method Parameters for Cephalosporin Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile, Methanol, Acetate (B1210297) Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 212 nm |

| Linearity Range | 10-100 µg/mL |

This table presents a generalized example of HPLC conditions and may not be specific to this compound.

Chiral Chromatography for Stereoisomer Separation

Cefamandole, like many pharmaceuticals, possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). nih.govresearchgate.netsigmaaldrich.com These stereoisomers can have different biological activities. Chiral chromatography is a specialized form of liquid chromatography used to separate these stereoisomers. nih.govresearchgate.netnih.goveijppr.com This is often achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. nih.goveijppr.com Cyclodextrin-based CSPs, for instance, are widely used for the enantioseparation of various drugs. sigmaaldrich.comnih.gov The ability to separate and quantify the individual stereoisomers of Cefamandole is critical for ensuring its quality and efficacy.

Gas Chromatography for Volatile Impurity Profiling

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a pivotal technique for the detection, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical substances. thermofisher.com The impurity profile of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute, as even trace amounts of unwanted chemicals can impact efficacy and safety. thermofisher.com These impurities often originate from the manufacturing process, such as residual solvents, or from the degradation of the compound itself.

In the analysis of this compound, GC-MS is employed to screen for a range of potential volatile impurities. The process involves vaporizing the sample and separating its components based on their boiling points and interactions with the GC column's stationary phase. High-resolution accurate mass spectrometry (HRAMS) provides sub-ppm mass accuracy, enabling the confident assignment of elemental compositions to unknown compounds. thermofisher.com This level of precision is crucial for distinguishing between impurities with very similar masses. Modern GC-MS systems offer excellent sensitivity and a wide dynamic range, allowing for the detection of impurities from high-level contaminants down to trace amounts. thermofisher.com

Table 1: Potential Volatile Impurities in Cephalosporin Manufacturing Detectable by GC-MS

| Impurity Class | Example Compounds | Rationale for Presence |

| Residual Solvents | Methanol, Ethanol, Acetone (B3395972), Dichloromethane | Used during synthesis, purification, and crystallization processes. |

| Reagent Fragments | Pyridine, Trimethylamine | Remnants or by-products from starting materials and reagents. |

| Degradation Products | Volatile aldehydes or ketones | Formed from the breakdown of the cephalosporin ring structure under stress conditions. |

This table is illustrative and lists common volatile impurities found in pharmaceutical manufacturing; specific impurities for this compound would be identified through rigorous testing.

Electrochemical and Other Quantitative Analytical Methods

Beyond chromatographic techniques, electrochemical methods and capillary electrophoresis offer alternative and often complementary approaches for the quantitative analysis and characterization of this compound.

Voltammetric methods are powerful electrochemical techniques used to study the redox behavior of electroactive compounds like cephalosporins. By applying a varying potential to an electrode and measuring the resulting current, these methods can provide information on the compound's electrochemical properties and can be developed into highly sensitive quantitative assays.

Research on analogous cephalosporins, such as cefazolin (B47455) sodium, has demonstrated the utility of techniques like direct current (DC) polarography, cyclic voltammetry (CV), and square-wave adsorptive stripping voltammetry (SW-AdSV). nih.gov A study of this nature for this compound would likely involve investigating its electrochemical behavior at a mercury electrode across a range of pH values using Britton-Robinson buffers. nih.gov Cyclic voltammetry can be used to elucidate the mechanism of the electrode reaction, determining if it is reversible, irreversible, or quasi-reversible. For quantitative purposes, SW-AdSV offers exceptional sensitivity, capable of reaching detection limits in the nanomolar range, making it suitable for trace analysis without extensive sample pretreatment. nih.gov

Table 2: Application of Voltammetric Techniques in Cephalosporin Analysis

| Technique | Purpose | Key Findings from Analogous Studies |

| Cyclic Voltammetry (CV) | To study the mechanism of the electrochemical reaction (e.g., reversibility, adsorption). | Reveals irreversible, diffusion-controlled reduction processes at the mercury electrode. nih.gov |

| DC-Polarography | To investigate the reduction behavior and for quantitative analysis at higher concentrations. | Characterizes the reduction waves and their dependence on pH. nih.gov |

| Square-Wave Adsorptive Stripping Voltammetry (SW-AdSV) | For ultra-trace quantitative analysis. | Enables determination down to nanomolar levels by pre-concentrating the analyte on the electrode surface. nih.gov |

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged species like this compound and its charge-variant impurities. Charge heterogeneity is a critical quality attribute for many pharmaceuticals, and CE provides excellent resolving power to detect subtle differences. nih.gov

A micellar electrokinetic chromatography (MEKC) method, a mode of CE, has been successfully developed for determining impurities in the related compound cefalotin sodium. researchgate.net This research demonstrated that MEKC could identify and quantify impurities, including a positional isomer that was co-eluted with the main peak in traditional HPLC systems. researchgate.net For this compound, developing a CE method would involve optimizing parameters such as buffer pH, voltage, and surfactant concentration (in the case of MEKC) to achieve baseline separation of the parent drug from potential degradation products and process-related impurities. The high separation efficiency of CE makes it a valuable tool for purity assessments and stability studies. nih.gov

Computational Chemistry and Spectroscopic Simulation

Computational chemistry provides a theoretical framework to complement and interpret experimental data. By simulating molecular properties and spectra, researchers can gain a deeper understanding of the structure, stability, and behavior of this compound at a molecular level.

Methods like Density Functional Theory (DFT) can be used to model the geometry and vibrational frequencies of the molecule. researchgate.net Such simulations are invaluable for assigning peaks in experimental infrared (IR) and Raman spectra, especially in cases where peak overlap or impurities cause ambiguity. nih.gov For this compound, computational studies would likely focus on both the cefamandole and formate moieties. Research on sodium formate solutions has utilized DFT calculations to investigate formate-water clusters and the effects of hydration on vibrational modes. researchgate.net

Furthermore, spectroscopic simulations can predict UV-Vis, IR, and Raman spectra. nih.gov These simulated spectra can be compared with experimental results to confirm structural assignments. nih.gov Solvation models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), can be applied to simulate the compound's behavior in different solvents, providing insights into how the solvent environment affects its electronic transitions and spectral properties. researchgate.netnih.gov This integrated approach, combining experimental analysis with computational simulation, offers a robust framework for the advanced characterization of pharmaceutical compounds.

Mechanisms of Resistance at the Molecular Level

Beta-Lactamase Enzymes and Their Catalytic Mechanisms

The primary mechanism of resistance to cefamandole (B1668816) involves the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in the β-lactam ring. nih.gov These enzymes are categorized into four major classes based on their amino acid sequences: Classes A, C, and D, which are serine hydrolases, and Class B, which consists of metallo-β-lactamases that require zinc ions for their activity. nih.govnih.gov

Serine β-lactamases (SBLs) employ a multi-step catalytic mechanism involving a conserved serine residue at the active site. The process begins with the formation of a non-covalent Michaelis complex between the enzyme and the cefamandole molecule. Subsequently, the active-site serine, acting as a nucleophile, attacks the carbonyl carbon of the β-lactam ring. This leads to the formation of a transient tetrahedral acyl-enzyme intermediate. The β-lactam ring is then opened, and the resulting inactive product is released upon deacylation by a water molecule, regenerating the free enzyme.

Class A: Enzymes in this class, such as TEM-1, are known to hydrolyze cefamandole. pnas.org The efficiency of hydrolysis can be influenced by mutations around the active site that alter substrate specificity.

Class C: These enzymes, often referred to as cephalosporinases, are particularly effective at hydrolyzing cephalosporins, including cefamandole. asm.orgasm.org For instance, the AmpC β-lactamase from Escherichia coli can efficiently hydrolyze cefamandole. nih.gov Resistance in bacteria like Enterobacter cloacae has been linked to the derepression of Class C β-lactamase expression, leading to increased levels of the enzyme. psu.edu

Class D: While extensive kinetic data for cefamandole hydrolysis by Class D β-lactamases is not widely available, these enzymes are known to have a broad substrate profile that can include cephalosporins.

Crystallographic studies of β-lactamase mutants have provided insights into the binding of cefamandole within the active site, revealing the critical interactions necessary for the formation of the acyl-enzyme intermediate. nih.gov

Metallo-β-lactamases (MBLs) utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactams. nih.gov Unlike serine β-lactamases, the mechanism does not involve the formation of a covalent acyl-enzyme intermediate. nih.gov Instead, a zinc-activated water molecule acts as the nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a tetrahedral intermediate that is stabilized by the zinc ion(s). Subsequent protonation of the nitrogen atom in the β-lactam ring results in the cleavage of the C-N bond and inactivation of the antibiotic. MBLs exhibit a broad spectrum of activity that includes penicillins, carbapenems, and cephalosporins. nih.gov However, the efficiency of hydrolysis for specific cephalosporins can vary, with some MBLs, such as VIM-type enzymes, being poor substrates for cephalosporins with bulky side chains. nih.gov

Available data indicates that Class C β-lactamases, in particular, are proficient at hydrolyzing cefamandole. For example, the AmpC enzyme from E. coli K-12 has a k_cat of 5.9 s⁻¹ and a K_m of 40 µM for cefamandole. nih.gov Studies on various AmpC cephalosporinases have shown high catalytic efficiencies (k_cat/K_m) for second-generation cephalosporins, often exceeding 10⁵ M⁻¹s⁻¹. asm.org

| Enzyme | Class | Organism | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| AmpC | C | Escherichia coli K-12 | 40 | 5.9 | 1.48 x 10⁵ |

Data for other classes of β-lactamases with cefamandole as the substrate is not as readily available in a compiled format. However, it is established that Class A enzymes like TEM-1 do hydrolyze cefamandole, and MBLs (Class B) can also hydrolyze cephalosporins, although with varying efficiencies.

Efflux Pump Systems

In addition to enzymatic degradation, bacteria can employ efflux pumps to actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of the drug below its effective level. This is a significant mechanism of intrinsic and acquired resistance in many Gram-negative bacteria. pnas.org

Efflux pumps are transmembrane protein complexes that recognize and expel a wide range of structurally diverse compounds. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is of major clinical importance. These pumps, such as the AcrAB-TolC system in Escherichia coli, are tripartite complexes that span both the inner and outer membranes.

The transport process is energized by the proton motive force. The inner membrane transporter (e.g., AcrB) recognizes and binds the substrate from the cytoplasm or the periplasm. This binding event is thought to trigger a conformational change in the transporter, which, in conjunction with the periplasmic adaptor protein (e.g., AcrA), opens the outer membrane channel (e.g., TolC). The antibiotic is then expelled directly into the external medium. The AcrB protein is a trimer, and it is proposed that it operates via a rotating mechanism where each subunit cycles through different conformational states to facilitate substrate binding and extrusion. pnas.org

The substrate specificity of RND efflux pumps is notably broad, encompassing various classes of antibiotics, including cephalosporins. Studies have shown that cefamandole is a substrate for the AcrAB-TolC efflux pump in E. coli. pnas.org The recognition of substrates by these pumps is not based on a single, well-defined pharmacophore but rather on general physicochemical properties such as hydrophobicity and the presence of aromatic moieties.

: Target Site Modification

Resistance to cefamandole, like other β-lactam antibiotics, can arise from structural changes in its target enzymes, the Penicillin-Binding Proteins (PBPs). patsnap.com These enzymes are crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. By modifying these proteins, bacteria can effectively reduce the antibiotic's binding and inhibitory action. infectionsinsurgery.orgnih.gov

Mutational Changes in Penicillin-Binding Proteins Reducing Affinity

A primary mechanism of resistance involves genetic mutations within the genes encoding PBPs. These mutations lead to alterations in the amino acid sequence of the protein, particularly in or near the active site where cefamandole binds. This results in a PBP with a lower affinity for the antibiotic, requiring much higher concentrations of the drug to achieve an inhibitory effect. patsnap.comcrstoday.com

In many bacteria, resistance is not the result of a single mutation but rather a cumulative process of multiple changes. For instance, in species like Streptococcus pneumoniae, high-level resistance to β-lactams is achieved through the combined alterations in several PBPs, including PBP1a, PBP2b, and PBP2x. etflin.com These changes often arise from the acquisition of gene segments from related bacterial species, creating "mosaic" PBP genes that encode proteins with significantly reduced affinity for β-lactam antibiotics. crstoday.comresearchgate.net

Research on streptococci has shown that while non-PBP mutations can cause a significant initial increase in the minimum inhibitory concentration (MIC), subsequent mutations in PBPs, such as PBP 2X and PBP 2B, contribute to a further, synergistic increase in resistance. nih.govsonar.ch Specific amino acid substitutions, for example near the active site of PBP2b, have been shown to decrease binding affinity for penicillins by a substantial margin. etflin.com While these studies often focus on penicillins, the principles are broadly applicable to cephalosporins like cefamandole due to their shared mechanism of action.

| Bacterial Species | Affected PBP(s) | Nature of Change | Impact on Resistance | Reference |

|---|---|---|---|---|

| Streptococcus pneumoniae | PBP 2X, PBP 2B, PBP 1A | Mosaic gene formation from interspecies DNA exchange | High-level penicillin and cephalosporin (B10832234) resistance | etflin.comnih.gov |

| Staphylococcus aureus (MRSA) | PBP2a (encoded by mecA) | Acquisition of a novel, low-affinity PBP | Broad resistance to β-lactam antibiotics | oup.com |

| Enterococcus faecium | PBP5 | Intrinsic low-affinity PBP; mutations further decrease affinity | Contributes to intrinsic and high-level resistance | oup.com |

| Streptococcus gordonii | PBP 2X, PBP 2B | Stepwise accumulation of mutations | Contributes a 4- to 8-fold increase in MIC | nih.govsonar.ch |

Altered PBP Expression and Its Biochemical Consequences

Beyond reducing binding affinity, bacteria can also alter the quantity of specific PBPs they produce. A notable strategy is the overexpression of an intrinsically low-affinity PBP. For example, some resistant strains of Enterococcus faecium exhibit elevated levels of PBP5, a PBP that naturally binds poorly to most β-lactams. oup.com By increasing the production of this resistant enzyme, the bacterium can continue to synthesize its cell wall even when other, more susceptible PBPs are inhibited by cefamandole.

In some cases, resistance can be associated with the loss or reduction of certain PBPs. However, a more common and effective strategy is the acquisition and expression of an entirely new, resistant PBP. The classic example is methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene. This gene encodes PBP2a, a high-molecular-weight PBP with an extremely low affinity for almost all β-lactam antibiotics, including cefamandole. oup.com The expression of PBP2a allows the bacterium to bypass the inhibition of its native PBPs, leading to high-level resistance. The biochemical consequence is the maintenance of peptidoglycan cross-linking, ensuring cell wall integrity and bacterial survival in the presence of the antibiotic.

: Permeability Barrier Mechanisms

For cefamandole to reach its PBP targets within the periplasmic space of Gram-negative bacteria, it must first cross the formidable outer membrane. patsnap.com This membrane acts as a selective permeability barrier, and modifications to its components can be a highly effective resistance mechanism. nih.govnih.gov

Outer Membrane Porin Modifications in Gram-Negative Bacteria

Gram-negative bacteria possess an outer membrane that is intrinsically impermeable to many substances, including antibiotics. nih.gov The passage of small, hydrophilic molecules like cefamandole across this barrier is facilitated by channel-forming proteins known as porins. nih.govnih.gov The two major non-specific porins in bacteria like Escherichia coli are OmpF and OmpC. frontiersin.org

A well-documented mechanism of resistance involves the modification or loss of these porin channels. Bacteria can down-regulate the expression of genes encoding these porins, leading to a reduced number of channels in the outer membrane. nih.gov This effectively decreases the rate at which cefamandole can enter the cell, preventing it from reaching inhibitory concentrations in the periplasm where the PBPs are located. researchgate.net Studies have shown that mutants of E. coli lacking OmpF are more resistant to several β-lactams. frontiersin.org

The characteristics of the porin channels themselves can also be altered through mutation, affecting their size or charge and thereby selectively excluding certain antibiotics. The balance between the expression of the slightly larger OmpF porin and the smaller OmpC porin can also be shifted to modulate permeability and resistance. nih.gov

| Porin | Bacterial Species (Example) | Function | Resistance Mechanism | Reference |

|---|---|---|---|---|

| OmpF | Escherichia coli | Main channel for hydrophilic antibiotics, including many β-lactams. | Decreased expression or loss leads to increased resistance. | frontiersin.org |

| OmpC | Escherichia coli | Channel for hydrophilic molecules; expression often inverse to OmpF. | Involved in both transport and membrane integrity; alterations contribute to resistance. | frontiersin.org |

| OmpA | Escherichia coli | Associated with maintaining membrane integrity. | Loss can paradoxically increase susceptibility to some antibiotics by destabilizing the membrane. | frontiersin.org |

Role of Lipopolysaccharide and Outer Membrane Structure

The outer leaflet of the Gram-negative outer membrane is composed of lipopolysaccharide (LPS). sigmaaldrich.com LPS is a complex molecule consisting of lipid A, a core oligosaccharide, and (in many species) an O-antigen polysaccharide chain. nih.gov This molecule is crucial for maintaining the structural integrity of the outer membrane and acts as a primary barrier against hydrophobic and lipophilic antibiotics. sigmaaldrich.comnih.gov

Research has shown that truncations in the core oligosaccharide region of LPS can lead to increased susceptibility to a range of antibiotics. nih.gov This suggests that the complete LPS structure is necessary for the optimal functioning of the outer membrane as a barrier. Alterations in the lipid A component or the core oligosaccharide can disrupt the tight packing of the outer membrane, potentially altering its permeability and contributing to changes in antibiotic susceptibility. mdpi.com Therefore, the composition and architecture of the LPS layer are integral to the intrinsic resistance of Gram-negative bacteria to antibiotics like cefamandole. nih.gov

Historical Context in Antibiotic Discovery and Chemical Evolution

Placement within Second-Generation Cephalosporins

Cefamandole (B1668816) formate (B1220265) sodium salt is classified as a second-generation cephalosporin (B10832234). medchemexpress.commedchemexpress.com The development of this generation in the 1970s and 1980s marked a significant step forward in the fight against bacterial infections. hbs.edu The primary impetus for the creation of second-generation cephalosporins was to enhance activity against Gram-negative bacteria, a shortcoming of the first-generation agents. drugs.comverywellhealth.comwikipedia.org While first-generation cephalosporins were potent against many Gram-positive bacteria, their efficacy against Gram-negative organisms was limited. wikipedia.orgijesir.org Second-generation compounds like cefamandole offered a broader spectrum of activity, making them effective against a wider range of pathogens, including Haemophilus influenzae, Enterobacter aerogenes, and some Neisseria species. wikipedia.org This expanded coverage came, in some cases, with a trade-off of slightly decreased activity against Gram-positive organisms compared to their predecessors. wikipedia.orgopen.edu

Cefamandole formate sodium salt is, more specifically, a prodrug known as cefamandole nafate. nih.gov This form is the O-formyl ester of cefamandole. nih.gov In the body, it is rapidly hydrolyzed by esterases in the plasma to release the active cefamandole molecule. nih.govnih.gov

The evolution from first to second-generation cephalosporins is defined by specific modifications to the core 7-aminocephalosporanic acid (7-ACA) structure. wikipedia.orgopen.edu These chemical alterations are responsible for the observed differences in antibacterial spectrum and stability.

First-generation cephalosporins are characterized by relatively simple chemical structures. wikipedia.org For instance, many, such as cefalexin and cefradine, possess a small, uncharged methyl group at the C-3 position of the dihydrothiazine ring. wikipedia.org The side chain at the C-7 position typically consists of an α-amino group, which renders them susceptible to hydrolysis by β-lactamase enzymes. wikipedia.org

Second-generation cephalosporins, including cefamandole, feature more complex side chains designed to overcome these limitations. Key distinguishing features include:

Modification at the C-7 Acylamino Side Chain: Cefamandole possesses a (R)-mandelamido group at this position. nih.gov This is a departure from the simpler side chains of the first generation. A pivotal advancement in other second-generation compounds was the introduction of an α-iminomethoxy group, which sterically hinders β-lactamase enzymes, thereby increasing the compound's resistance to degradation. wikipedia.org

Substitution at the C-3 Position: Unlike the simple methyl group of many first-generation compounds, cefamandole has a 1-methyl-1H-tetrazol-5-yl)thiomethyl group at the C-3 position. nih.gov This N-methylthiotetrazole (MTT) side chain was a significant chemical feature of cefamandole.

Table 1: Comparative Chemical Features of First vs. Second-Generation Cephalosporins

| Feature | First-Generation Cephalosporins (General) | Cefamandole (A Second-Generation Example) |

| C-7 Side Chain | Typically a simple acylamino group (e.g., α-amino group). wikipedia.org | (R)-mandelamido group. nih.gov |

| C-3 Side Chain | Often a small, uncharged group like methyl. wikipedia.org | (1-methyl-1H-tetrazol-5-yl)thiomethyl group. nih.gov |

| β-Lactamase Stability | Generally more susceptible to hydrolysis. wikipedia.org | Increased stability compared to first-generation. ijesir.org |

The creation of this compound was a direct result of targeted chemical synthesis aimed at improving upon the first generation of cephalosporins. The core strategy involved the semi-synthesis of derivatives from the 7-ACA nucleus. wikipedia.orgijesir.org

A key innovation embodied by this compound is its formulation as a prodrug, cefamandole nafate. nih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body. In this case, the active cefamandole molecule is esterified to its formate ester. nih.govnih.gov This chemical modification was a deliberate design choice. The hydrolysis of the formyl group was found to be rapid in vivo, with a half-life of 6-9 minutes in humans, ensuring the swift release of the active cefamandole moiety. nih.govnih.gov This prodrug strategy was an important chemical advancement in the development of parenteral antibiotics.

Role in Understanding Beta-Lactam Chemistry and Biology

The study of cefamandole and its contemporaries contributed significantly to the broader understanding of β-lactam antibiotics, a class that includes both penicillins and cephalosporins. verywellhealth.comwikipedia.org Their shared mechanism of action, involving the disruption of bacterial cell wall synthesis, provided a fertile ground for research into bacterial physiology and mechanisms of antibiotic action. drugs.compatsnap.com

The bactericidal effect of all β-lactam antibiotics, including cefamandole, stems from their ability to inhibit penicillin-binding proteins (PBPs). wikipedia.orgnih.govtoku-e.com These enzymes are essential for the final step of peptidoglycan synthesis, which involves cross-linking peptidoglycan chains to form a stable bacterial cell wall. patsnap.com

By mimicking the structure of the D-Ala-D-Ala segment of peptidoglycan precursors, β-lactams bind to the active site of PBPs and acylate them irreversibly. wikipedia.org This inactivation of PBPs prevents the necessary cross-linking, leading to a weakened cell wall and, ultimately, cell lysis due to osmotic pressure. nih.govpatsnap.com

Cefamandole has been utilized in research to study the expression and inhibition of these critical bacterial enzymes. caymanchem.com The development of second-generation cephalosporins with modified side chains, such as the aminothiazole ring seen in some compounds, demonstrated that specific chemical structures could drastically enhance the binding affinity for PBPs, thereby increasing antimicrobial potency. wikipedia.org This underscored the importance of the C-3 side chain in PBP interaction, a key insight that guided future antibiotic design.

A primary driver for the development of new cephalosporin generations was the emergence of bacterial resistance, most notably through the production of β-lactamase enzymes. patsnap.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. patsnap.comtoku-e.com

Second-generation cephalosporins were specifically designed to be more resistant to the β-lactamases that plagued first-generation drugs. ijesir.org The chemical modifications, particularly at the C-7 side chain, provided steric hindrance that protected the β-lactam ring from enzymatic attack. wikipedia.org

Studies focusing on cefamandole resistance in clinical settings provided valuable insights into how bacteria could overcome these newer agents. Research demonstrated that resistance to cefamandole could emerge during therapy and was associated with an enhanced production of β-lactamases or a change in the substrate specificity of these enzymes. nih.gov Furthermore, some bacterial isolates exhibited inducible β-lactamase activity, meaning the presence of the antibiotic triggered an increased production of the resistance enzyme. nih.gov These findings highlighted the dynamic and adaptable nature of bacterial resistance and emphasized the need for ongoing surveillance and innovation in antibiotic development.

Evolution of Cephalosporin Design Principles

The history of cephalosporin development is a clear example of rational drug design, where chemical principles were systematically applied to improve therapeutic properties. The generational classification itself reflects this evolutionary process. wikipedia.orgwikipedia.org

The fundamental design principle has been the modification of the C-3 and C-7 side chains of the 7-ACA nucleus. wikipedia.orgopen.edu This strategy allowed for the fine-tuning of the antibiotic's characteristics:

Expanding the Spectrum: A primary goal was to broaden the spectrum of activity, particularly against Gram-negative bacteria. This was achieved by introducing side chains that facilitated penetration through the more complex outer membrane of Gram-negative organisms. wikipedia.orgwikipedia.org

Enhancing β-Lactamase Stability: To combat resistance, chemists incorporated bulky side chains or specific functional groups that sterically shielded the β-lactam ring from enzymatic degradation. wikipedia.org

Modulating Pharmacokinetics: The use of a prodrug form, as seen with this compound, illustrates a design principle aimed at optimizing the delivery and stability of the drug. nih.gov

Improving PBP Affinity: Modifications were made to increase the binding affinity of the cephalosporin to its PBP targets, leading to greater potency. wikipedia.org

The progression from the first to the fifth generation of cephalosporins showcases a continuous application of these design principles, moving from narrow-spectrum agents to broad-spectrum drugs with enhanced stability and potency. open.edu The journey of cefamandole and its contemporaries was instrumental in establishing these foundational concepts in the ongoing evolution of antibiotic design.

Chemical Strategies for Broadening Spectrum

The primary strategy for broadening the antibacterial spectrum of cephalosporins involves the chemical modification of the 7-aminocephalosporanic acid (7-ACA) core. wikipedia.orgijesir.orgresearchgate.net Scientists discovered that altering the side chains at two key positions, R1 (the 7-acyl side chain) and R2 (the 3-substituent), could dramatically influence the antibiotic's properties, including its spectrum of activity, stability against β-lactamase enzymes, and pharmacokinetic profile. wikipedia.orgmdpi.com

For second-generation cephalosporins like cefamandole, a key objective was to enhance activity against Gram-negative bacteria, which have a more complex outer membrane that is harder to penetrate than that of Gram-positive bacteria. wikipedia.orgnih.gov Modifications to the R1 side chain were found to be a major factor in determining the spectrum of activity. mdpi.com In the case of cefamandole, the introduction of a (R)-mandelamido group at the R1 position contributed to its enhanced potency. nih.govnih.gov

Furthermore, the R2 side chain also plays a crucial role. For cefamandole, this position is occupied by a 1-methyltetrazol-5-ylthiomethyl group. wikipedia.org This specific moiety is associated with the antibiotic's spectrum of activity. The combination of these specific side chains resulted in an antibiotic that retained activity against many Gram-positive organisms while demonstrating significantly improved potency against a range of Gram-negative bacteria, including Haemophilus influenzae, Enterobacter species, and indole-positive Proteus strains, which were often resistant to first-generation cephalosporins. nih.govdrugs.com

Table 1: Comparison of Antibacterial Spectrum

| Generation | Primary Spectrum of Activity | Representative Organisms |

|---|---|---|

| First-Generation | Primarily Gram-positive cocci, with limited activity against some Gram-negative bacteria. ijesir.org | Staphylococcus aureus (methicillin-susceptible), Streptococcus spp., E. coli, Klebsiella pneumoniae. ijesir.org |

| Second-Generation | Retained Gram-positive activity with an expanded spectrum against Gram-negative bacteria. drugs.comijesir.org | Includes organisms covered by the first generation, plus Haemophilus influenzae, Enterobacter spp., Neisseria spp. nih.govdrugs.comijesir.org |

| Third-Generation | Further expanded Gram-negative coverage, often with less activity against Gram-positive cocci compared to the first generation. ijesir.orgmdpi.com | Enterobacteriaceae, Neisseria spp., H. influenzae. ijesir.org Some, like ceftazidime, have activity against Pseudomonas aeruginosa. mdpi.com |

Design Considerations for Prodrug Formulations (non-clinical)

A prodrug is an inactive or less active compound that is converted into the active drug within the body through a metabolic process. researchgate.netnih.gov This approach is a key strategy in pharmaceutical development to overcome undesirable properties of a drug, such as poor solubility or instability. This compound, also known as cefamandole nafate, is a prodrug of cefamandole. nih.govwikipedia.orgnih.gov

The primary design consideration for creating the formate ester prodrug of cefamandole was to improve its pharmaceutical properties for parenteral administration. nih.gov Cefamandole itself is a zwitterionic molecule, which can present challenges in formulation. By converting the carboxylic acid group at the C-2 position to a formate ester, the resulting compound, cefamandole nafate, possesses different physicochemical properties. nih.govnih.gov This ester is designed to be stable in the vial but is rapidly hydrolyzed in the body by plasma esterases to release the active cefamandole molecule. nih.govmedchemexpress.com This rapid in-vivo conversion ensures that the active antibiotic reaches the site of infection. patsnap.com

Another important non-clinical design consideration for β-lactam prodrugs is exploiting bacterial resistance mechanisms. mdpi.com Some modern prodrug strategies involve designing molecules that are specifically activated by bacterial enzymes, such as β-lactamases. duke.edunih.govrsc.org This turns the bacterium's defense mechanism into a tool for its own destruction by releasing a cytotoxic agent only in the presence of the resistant pathogen. duke.edunih.gov While cefamandole nafate's design was primarily focused on formulation and delivery, the broader field of β-lactam prodrugs continues to evolve with these more targeted approaches. mdpi.com The choice of the formate ester in cefamandole nafate was a balance between achieving sufficient stability for storage and ensuring rapid and complete conversion to the active form in the physiological environment. medchemexpress.com

Table 2: Physicochemical Properties of Cefamandole and its Prodrug

| Property | Cefamandole | Cefamandole Formate Sodium (Nafate) |

|---|---|---|

| Molecular Formula | C18H18N6O5S2 nih.gov | C19H17N6NaO6S2 nih.gov |

| Molecular Weight | 462.5 g/mol nih.gov | 512.5 g/mol nih.gov |

| Form | Active antibiotic nih.gov | Formate ester prodrug nih.gov |

| Activation | N/A | Hydrolysis by plasma esterases to cefamandole. nih.gov |

| Water Solubility | 0.581 g/L nih.gov | Soluble in water (≥ 29 mg/mL). glpbio.com |

Q & A

Q. What is the mechanism of action of cefamandole formate sodium salt, and how can its bactericidal activity be experimentally validated?

this compound acts as a prodrug hydrolyzed by plasma esterases to release cefamandole, a β-lactam antibiotic. The active form binds to penicillin-binding proteins (PBPs), inhibiting peptidoglycan cross-linking and causing bacterial cell lysis . To validate bactericidal activity:

- Use standardized susceptibility testing (e.g., Kirby-Bauer disk diffusion) with Clinical and Laboratory Standards Institute (CLSI) guidelines to determine minimum inhibitory concentrations (MICs) .

- Employ time-kill assays to assess concentration-dependent activity against target pathogens (e.g., Staphylococcus aureus or Gram-negative bacilli).

Q. How does the prodrug design of this compound enhance its stability and bioavailability?

The formate ester protects the α-hydroxyl group of the D-mandeloyl moiety, preventing degradation in solid-state formulations. Hydrolysis occurs spontaneously at physiological pH, releasing cefamandole . Experimental validation includes:

- High-performance liquid chromatography (HPLC) to quantify hydrolysis rates in plasma .

- Comparative stability studies in buffers at varying pH (e.g., pH 5–9) to mimic physiological and storage conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic (PK) data caused by this compound instability or assay limitations?